Product packaging for Neoxaline(Cat. No.:CAS No. 71812-10-7)

Neoxaline

Cat. No.: B1678187
CAS No.: 71812-10-7
M. Wt: 435.5 g/mol
InChI Key: HHLNXXASUKFCCX-LICLKQGHSA-N
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Description

Historical Context of Discovery and Isolation

The history of neoxaline's study begins with its isolation from fungal culture broths.

This compound was initially isolated from the culture broth of Aspergillus japonicus Fg-551. nih.govmedchemexpress.comkitasato-u.ac.jp The isolation process involved techniques such as solvent extraction and silica (B1680970) gel chromatography. nih.gov It has also been isolated from Penicillium species. researchgate.netresearchgate.netcore.ac.uk Specifically, it has been reported in Penicillium sp. (FKI-0779) and P. chrysogenum (DS54555). researchgate.netresearchgate.net Another source mentioned is Penicillium oxalicum. core.ac.uk

The identification of this compound was reported by key research groups in the field of natural products chemistry. The isolation and initial characterization from Aspergillus japonicus Fg-551 were published by Hirano, Iwai, Masuma, Tei, and Omura in 1979. nih.govmedchemexpress.comkitasato-u.ac.jpthieme-connect.comcaymanchem.com The Omura group has been particularly active in the discovery and synthesis of bioactive microbial metabolites, including this compound. researchgate.netpharm.or.jp

Initial Isolation from Fungal Culture Broths

Classification within Natural Products Chemistry

This compound is classified based on its chemical structure.

This compound belongs to the indole (B1671886) alkaloid family. medchemexpress.comresearchgate.netresearchgate.netstudiesinmycology.orgalfa-chemistry.comwikipedia.org Indole alkaloids are a large and diverse class of natural products characterized by the presence of an indole structural moiety, often derived from the amino acid tryptophan. alfa-chemistry.comwikipedia.org

A key feature of this compound's structure is its indoline (B122111) spiroaminal core. nih.govresearchgate.netmdpi.comuniversiteitleiden.nljst.go.jpmdpi.comresearchgate.netebi.ac.uknih.govacs.org This complex tetracyclic framework is shared with related natural products such as oxaline (B8127276) and meleagrin (B1676177). thieme-connect.comresearchgate.netjst.go.jpresearchgate.netebi.ac.uk The structure includes an unusual coupling of tryptophan and dehydrohistidine, a carbon atom bonded to three different nitrogen substituents, and a reversed isoprenyl group. core.ac.uk The molecular formula of this compound has been determined as C₂₃H₂₅N₅O₄ with a molecular weight of 435.48 or 435.5. nih.govmedchemexpress.comkitasato-u.ac.jpcaymanchem.com

Here is a summary of this compound's chemical properties:

PropertyValueSource
Molecular FormulaC₂₃H₂₅N₅O₄ nih.govmedchemexpress.comkitasato-u.ac.jpcaymanchem.com
Molecular Weight435.48 or 435.5 medchemexpress.comkitasato-u.ac.jpcaymanchem.com
SolubilitySoluble in MeOH, CHCl₃; Insoluble in benzene kitasato-u.ac.jp
AppearanceColorless needles kitasato-u.ac.jp
CAS Number909900-78-3 medchemexpress.comcaymanchem.com

Indole Alkaloid Family Affiliation

Natural Occurrence and Producing Organisms

This compound is a fungal metabolite. caymanchem.com It has been isolated from the culture broth of Aspergillus japonicus Fg-551. nih.govmedchemexpress.comkitasato-u.ac.jpthieme-connect.comcaymanchem.com It is also produced by certain species of Penicillium, including Penicillium sp. (FKI-0779), P. chrysogenum (DS54555), and Penicillium oxalicum. researchgate.netresearchgate.netcore.ac.uk While primarily found in Penicillium subgenus Penicillium, this compound has also been reported in Aspergillus aculeatus. studiesinmycology.org Some fungal species can convert roquefortine C to metabolites, including this compound. mdpi.comuniprot.org

Here is a table of organisms reported to produce this compound:

OrganismTypeSource
Aspergillus japonicus Fg-551Fungus nih.govmedchemexpress.comkitasato-u.ac.jpthieme-connect.comcaymanchem.com
Penicillium sp. (FKI-0779)Fungus researchgate.netresearchgate.net
Penicillium chrysogenum (DS54555)Fungus researchgate.netresearchgate.net
Penicillium oxalicumFungus core.ac.uk
Aspergillus aculeatusFungus studiesinmycology.org

Primary Fungal Sources this compound is a natural product primarily isolated from fungal sources. A key producer of this compound is Aspergillus japonicus.core.ac.ukwikipedia.orgcaymanchem.commedchemexpress.comIt was originally isolated from the culture broth of Aspergillus japonicus Fg-551.core.ac.ukcaymanchem.commdpi.comresearchgate.netWhile initially observed in Aspergillus japonicus, its C-9 stereoisomer, epi-neoxaline, has been reported in several Penicillium species.researchgate.netSome research also indicates isolation of oxaline and this compound from Penicillium sp. FKI-0779 and P. chrysogenum DS54555.researchgate.net

Here is a table summarizing the primary fungal sources of this compound and related compounds:

CompoundPrimary Fungal Source(s)
This compoundAspergillus japonicus, Penicillium species core.ac.ukwikipedia.orgcaymanchem.commedchemexpress.comresearchgate.netresearchgate.net
epi-NeoxalinePenicillium tulipae, Penicillium species researchgate.netupeikerrlab.caresearchgate.net
OxalinePenicillium oxalicum, Penicillium species core.ac.ukresearchgate.netresearchgate.netnih.gov
MeleagrinPenicillium meleagrinum, Penicillium species researchgate.netwikipedia.orgnih.govresearchgate.net

Relationship to Structurally Related Natural Products

Oxaline and Meleagrin Analogs this compound is structurally related to other fungal alkaloids, particularly oxaline and meleagrin.core.ac.ukwikipedia.orgThese compounds share interesting structural features, including an N-OMe group, an unusual coupling of tryptophan and dehydrohistidine, a single carbon atom with three different nitrogen substituents, and a reversed isoprenyl group.core.ac.ukMeleagrin and its derivatives, such as oxaline, are described as bioactive benzylisoquinoline alkaloids produced by various Penicillium fungi.wikipedia.orgOxaline and this compound were identified as active compounds during screening for microbial metabolites with antiproliferative activity.core.ac.ukMeleagrin is considered the 9-O-demethyl compound of oxaline.researchgate.netGlandicoline B is noted as a precursor of the diastereomeric pair oxaline and this compound.scielo.br

Research findings highlight the structural similarities and differences among these compounds:

CompoundMolecular FormulaKey Structural Features
This compoundC₂₃H₂₅N₅O₄Indoline spiroaminal framework, N-OMe group, reversed isoprenyl group, dehydrohistidine coupling fluoroprobe.comcore.ac.ukresearchgate.net
OxalineC₂₄H₂₅N₅O₄Heterotetracyclic indole alkaloid, similar structural features to this compound, dimethoxy groups core.ac.ukresearchgate.netnih.gov
MeleagrinC₂₃H₂₃N₅O₄Prenylated indole alkaloid, triazaspirocyclic skeleton, related to oxaline (9-O-demethyl) researchgate.netwikipedia.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N5O4 B1678187 Neoxaline CAS No. 71812-10-7

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLNXXASUKFCCX-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893992
Record name Neoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71812-10-7
Record name Neoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymatic Mechanisms of Neoxaline

Elucidation of the Roquefortine/Meleagrin (B1676177) Biosynthetic Pathway

The biosynthesis of neoxaline is understood to originate from the roquefortine/meleagrin pathway, a branched route responsible for producing a series of related indole (B1671886) alkaloids. plos.orgnih.govresearchgate.netuniversiteitleiden.nl This pathway has been extensively studied, particularly in Penicillium chrysogenum. plos.orgnih.govencyclopedia.pubresearchgate.net Elucidation of this pathway has involved techniques such as metabolic profiling, structural analysis using techniques like HPLC, MS, and NMR, and gene inactivation studies. plos.orgnih.govuniversiteitleiden.nl

Precursors and Intermediate Metabolites

The roquefortine/meleagrin pathway begins with the condensation of the amino acids L-tryptophan and L-histidine. plos.orgnih.govencyclopedia.pub This initial step leads to the formation of a cyclic dipeptide intermediate, histidyltryptophanyldiketopiperazine (HTD). plos.orgnih.govencyclopedia.pub HTD then serves as a key branch point in the pathway. One branch proceeds through the intermediate dehydrohistidyltryptophanyldiketopiperazine (DHTD), while another involves the prenylation of HTD to form roquefortine D. plos.orgnih.govuniprot.orguniprot.org Both branches converge to produce roquefortine C. plos.orgnih.govuniprot.orguniprot.org Roquefortine C is a central intermediate and can be further converted into various metabolites, including meleagrin, oxaline (B8127276), and this compound, in certain fungal species like P. chrysogenum. encyclopedia.pubmdpi.com Meleagrin is considered a downstream product of roquefortine C and has been proposed as a precursor to this compound. plos.orgscispace.com

Key Precursors and Intermediates in the Roquefortine/Meleagrin Pathway:

CompoundRole in Pathway
L-TryptophanInitial precursor
L-HistidineInitial precursor
Histidyltryptophanyldiketopiperazine (HTD)Early cyclic dipeptide intermediate, branch point
Dehydrohistidyltryptophanyldiketopiperazine (DHTD)Intermediate derived from HTD
Roquefortine DIntermediate derived from HTD
Roquefortine CKey intermediate, precursor to downstream products
Glandicoline AIntermediate in meleagrin biosynthesis
Glandicoline BIntermediate in meleagrin biosynthesis
MeleagrinDownstream product of Roquefortine C, proposed this compound precursor

Identification of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of roquefortine and meleagrin are organized into a gene cluster, often referred to as the roq gene cluster. plos.orgnih.govresearchgate.netmdpi.com This cluster has been identified and characterized in P. chrysogenum. plos.orgnih.govresearchgate.net While the roq gene clusters in different Penicillium species, such as P. roqueforti and P. chrysogenum, are similar, there are variations in gene content. encyclopedia.pubmdpi.com The cluster in P. chrysogenum is reported to contain seven genes, whereas the cluster in P. roqueforti is shorter, potentially containing only three or four genes. encyclopedia.pubmdpi.com Deletion studies of genes within the roq cluster in P. chrysogenum have helped to identify their specific roles in the pathway. plos.orgencyclopedia.pubmdpi.com The absence of certain genes in the P. roqueforti cluster, such as roqM, roqO, and roqN, explains its inability to produce meleagrin from roquefortine C. encyclopedia.pubmdpi.com

Enzymatic Steps and Catalytic Transformations

The conversion of precursors to this compound involves a series of enzymatic steps catalyzed by proteins encoded within the biosynthetic gene cluster. plos.orgnih.govuniversiteitleiden.nl

Roles of Nonribosomal Peptide Synthetases (e.g., RoqA)

The initial committed step in the roquefortine/meleagrin pathway is catalyzed by a nonribosomal peptide synthetase (NRPS) known as RoqA (also referred to as roquefortine dipeptide synthetase or RDS). plos.orgnih.govencyclopedia.pubmdpi.com RoqA is a dimodular NRPS that accepts L-histidine and L-tryptophan as substrates and catalyzes their condensation to form the diketopiperazine HTD. plos.orgnih.govuniversiteitleiden.nl This enzyme is crucial for establishing the core structure of the roquefortine and meleagrin scaffolds. plos.orgnih.gov

Cytochrome P450 Monooxygenases (e.g., RoqR, RoqO)

Cytochrome P450 monooxygenases play significant roles in the oxidative modifications of intermediates in the pathway. RoqR, a cytochrome P450 oxidoreductase, is involved in the conversion of HTD to DHTD. plos.orgnih.govuniprot.org RoqR also catalyzes the conversion of roquefortine D to roquefortine C. plos.orgnih.govuniprot.orguniprot.org Another cytochrome P450 monooxygenase, RoqO, is involved in the later stages of the pathway, specifically in the conversion of glandicoline A to glandicoline B, which are intermediates in the biosynthesis of meleagrin from roquefortine C. plos.orgnih.govuniprot.orgresearchgate.net The activity of RoqO is essential for the production of meleagrin and downstream products like this compound. nih.gov

Prenyltransferases (e.g., RoqD)

Prenyltransferases are key enzymes that introduce prenyl groups onto the indole scaffold. RoqD, a dimethylallyltryptophan synthetase (a type of prenyltransferase), is responsible for the prenylation of both HTD and DHTD. plos.orgnih.govuniprot.org RoqD catalyzes the reverse prenylation of HTD at the C-3 position of its indole moiety, using dimethylallyl diphosphate (B83284) (DMAPP), to form roquefortine D. plos.orgnih.govresearchgate.net It also prenylates DHTD to form roquefortine C. plos.orgnih.govuniprot.org This prenylation step is a critical branching point and introduces the isoprene (B109036) unit characteristic of these indole alkaloids. plos.orgwikipedia.org

Methyltransferases and O-Methylation Patterns (e.g., OxaC, OxaG, RoqN)

Methyltransferase enzymes play a critical role in the late stages of this compound and oxaline biosynthesis, catalyzing specific O-methylation reactions. Three such enzymes, OxaC, OxaG, and RoqN, have been identified and studied. researchgate.netnih.govrsc.org

OxaG and RoqN are homologous enzymes that catalyze the penultimate hydroxylamine (B1172632) O-methylation, converting glandicoline B to meleagrin in vitro. researchgate.netrsc.org These enzymes belong to the CoQ/UbiE family of small-molecule methyltransferases and exhibit the characteristic α/β fold of many enzymes in this class. nih.govrsc.org They possess a canonical S-adenosylmethionine (SAM) binding domain, and crystal structures have revealed an open, solvent-exposed active site. nih.govrsc.org Molecular docking studies suggest that glandicoline B binds within a hydrophobic pocket in the active site of OxaG and RoqN. rsc.org

OxaC is another methyltransferase involved in the pathway, specifically catalyzing the methylation of meleagrin to form oxaline, the terminal product in that branch of the pathway. researchgate.netrsc.org Unlike OxaG and RoqN, OxaC lacks a homologous enzyme in P. chrysogenum, suggesting it is unique to the oxaline gene cluster in organisms like P. oxalicum. nih.govrsc.org Structural analysis of OxaC shows a typical class I methyltransferase fold with a SAM donor domain and an N-terminal domain involved in dimerization and acceptor binding. rsc.org Crystal structures of OxaC, including complexes with inhibitors and products, have revealed key active site residues, such as His313 and Glu369, which are proposed to be involved in catalysis. rsc.org

Kinetic studies have highlighted differences in the catalytic efficiency of these methyltransferases. The catalytic efficiency (kcat/KM) of OxaG has been measured to be substantially lower than that of OxaC, suggesting potential regulatory mechanisms in vivo to ensure proper timing of methylation events. rsc.org

EnzymeSubstrate(s)Product(s)Reaction TypeStructural FeaturesActive Site CharacteristicsOrganism (Example)
OxaGGlandicoline BMeleagrinHydroxylamine O-methylationClass I methyltransferase, α/β fold, SAM binding domainLarge, open, solvent-exposedP. oxalicum
RoqNGlandicoline BMeleagrinHydroxylamine O-methylationClass I methyltransferase, α/β fold, SAM binding domainLarge, open, solvent-exposedP. chrysogenum
OxaCMeleagrinOxalineEnol O-methylationClass I methyltransferase, α/β fold, SAM binding domainMore tuned for substrateP. oxalicum

Branching and Diversity in Related Alkaloid Biosynthesis

The biosynthesis of this compound is integrated within a larger, branched pathway that produces a variety of roquefortine-derived alkaloids. plos.orgresearchgate.netresearchgate.net The branching points contribute significantly to the structural diversity observed in this class of compounds. The pathway begins with the formation of the diketopiperazine histidyltryptophanyldiketopiperazine (HTD) by the nonribosomal peptide synthetase RoqA. plos.org Subsequent enzymatic steps, including the action of the cytochrome P450 oxidoreductase RoqR and the dimethylallyltryptophan synthetase RoqD, introduce branching by acting on different intermediates like HTD and dehydrohistidyltryptophanyldiketopiperazine (DHTD), leading to the formation of roquefortine D and roquefortine C. plos.org

Further downstream, the pathway branches again. One branch leads through glandicoline A and glandicoline B to meleagrin, catalyzed by monooxygenases (RoqM, RoqO) and a methyltransferase (RoqN). plos.org From meleagrin, OxaC catalyzes the formation of oxaline. researchgate.netrsc.org this compound represents another end product, likely arising from a related branch or modification of an intermediate in this network, although the precise steps leading directly to this compound from meleagrin or a common precursor are not as extensively detailed as the oxaline branch in the provided sources. researchgate.netuniversiteitleiden.nl The observation that some enzymes in this pathway are rather unspecific in their activity further contributes to the excessive branching and the resulting diversity of end products like meleagrin and this compound. researchgate.net

Stereochemical Aspects of this compound Biosynthesis

The stereochemistry of natural products is critical for their biological activity, and this compound, with its complex indoline (B122111) spiroaminal framework, is no exception. mdpi.comnih.govresearchgate.net While the provided sources primarily discuss stereochemistry in the context of the asymmetric total synthesis of this compound, these studies highlight the importance of achieving specific stereochemical configurations. nih.govresearchgate.netnih.govresearchgate.net

Asymmetric total synthesis of this compound has been accomplished, allowing for the determination of its absolute configuration. nih.govresearchgate.net Key steps in these syntheses involve the stereoselective introduction of functional groups and the controlled formation of the spiroaminal core. nih.govresearchgate.netnih.gov For instance, the stereoselective introduction of a reverse prenyl group to a congested benzylic carbon and the careful construction of the indoline spiroaminal framework through stepwise oxidations and cyclizations are crucial for establishing the correct stereochemistry. researchgate.netnih.gov The (E)-dehydrohistidine moiety is also a specific stereochemical feature that needs to be constructed or incorporated. nih.govnih.gov

Chemical Synthesis and Analog Design of Neoxaline

Total Synthesis Methodologies

Total synthesis approaches to neoxaline aim to build the complete molecule from simpler precursors. The complexity of this compound's structure necessitates stereoselective methods to control the absolute and relative configurations of its multiple chiral centers. researchgate.netacs.orgnih.govnih.gov

Asymmetric Total Synthesis Approaches

The first asymmetric total synthesis of this compound was a significant achievement, confirming its proposed absolute configuration. acs.orgnih.govthieme-connect.comacs.org Key to these approaches is the highly stereoselective introduction of a reverse prenyl group, which creates a crucial quaternary carbon stereocenter. researchgate.netacs.orgnih.govresearchgate.net This is often accomplished using building blocks like (−)-3a-hydroxyfuroindoline. acs.orgnih.govresearchgate.netresearchgate.net

Stereoselective Construction of the Indoline (B122111) Spiroaminal Framework

A central challenge in this compound synthesis is the stereoselective construction of its indoline spiroaminal framework. acs.orgnih.govnih.gov One concise route involves a Lewis acid mediated transcyclization, followed by tungstate-catalyzed oxidation to generate a nitrone intermediate. acs.orgnih.gov This nitrone then readily undergoes cyclization to form the desired indoline spiroaminal framework. acs.org This tetracyclic intermediate serves as a versatile precursor for synthesizing this compound and related compounds. acs.org

Key Synthetic Transformations (e.g., Oxidations, Cyclizations, Photoisomerization)

Several key synthetic transformations are employed in this compound total synthesis. These include cautious stepwise oxidations and cyclizations from an indoline precursor to build the spiroaminal core. acs.orgnih.govacs.orgresearchgate.net The assembly of the (Z)-dehydrohistidine moiety is another critical step, often involving an aldol (B89426) condensation followed by an elimination reaction. acs.orgthieme-connect.com A notable transformation is the photoisomerization of the unnatural (Z)-neoxaline isomer to the natural (E)-neoxaline. acs.orgnih.govthieme-connect.comacs.orgresearchgate.netwikipedia.org This step is crucial for obtaining the biologically active natural product.

Strategies for this compound Analog and Derivative Synthesis

Strategies for synthesizing this compound analogs and derivatives focus on modifying the core structure to explore structure-activity relationships and potentially enhance biological properties. core.ac.uknih.gov

Modification of Core Structure for Diversification

Modification of the this compound core structure allows for the generation of diverse analogs. This can involve altering substituents on the indole (B1671886) or imidazole (B134444) rings, or modifying the spiroaminal framework. Such modifications can be achieved through various chemical reactions, aiming to introduce new functional groups or change the existing substitution pattern. core.ac.uk

Synthetic Challenges and Innovations in Complex Natural Product Synthesis

The total synthesis of complex natural products like this compound presents significant challenges to synthetic chemists due to their intricate structures, multiple stereogenic centers, and often sensitive functional groups. This compound, a member of the oxaline (B8127276) family of indole alkaloids, is characterized by a unique indoline spiroaminal framework and an (E)-dehydrohistidine moiety, which contribute substantially to the synthetic complexity researchgate.netacs.org.

One of the primary challenges in synthesizing this compound is the construction of the indoline spiroaminal core structure with high stereoselectivity researchgate.netthieme-connect.com. This tetracyclic system features a quaternary carbon stereocenter at the spiro junction, which is notoriously difficult to form stereoselectively researchgate.netoup.com. Early synthetic efforts towards related structures highlighted the difficulty in creating these congested quaternary centers oup.com.

Another significant challenge lies in the stereoselective introduction of the reverse prenyl group and the assembly of the (E)-dehydrohistidine unit acs.org. The formation of the (E) isomer of dehydrohistidine is particularly challenging, as the (Z) isomer is often thermodynamically more stable, and achieving high E-stereoselectivity requires careful control of reaction conditions researchgate.net.

Innovations in synthetic methodology have been crucial in overcoming these hurdles. For the synthesis of this compound, a key innovation involved the highly stereoselective introduction of the reverse prenyl group to create the quaternary carbon stereocenter using a chiral furan-annulated indoline as a building block acs.orgthieme-connect.comwikipedia.org. This approach allowed for the control of stereochemistry at this critical position.

The construction of the indoline spiroaminal framework was achieved through a sequence of cautious stepwise oxidations and cyclizations starting from an indoline precursor appropriately functionalized with three nitrogen atoms researchgate.netacs.orgthieme-connect.com. This multi-step transformation was carefully optimized to navigate the potential for unwanted side reactions and achieve the desired complex ring system.

Furthermore, the assembly of the (E)-dehydrohistidine moiety involved an aldol condensation followed by an elimination reaction. Initially, this sequence yielded the undesired (Z)-isomer. A significant innovation to obtain the natural (E)-Neoxaline was the implementation of a selective photoisomerization step to convert the unnatural (Z)-isomer to the natural (E)-isomer acs.orgthieme-connect.comwikipedia.org. This highlights the need for creative solutions to control double bond geometry in complex settings.

The total synthesis of this compound by the Sunazuka research group, reported in 2013, demonstrated a successful approach to address these challenges acs.orgthieme-connect.comwikipedia.org. Their asymmetric total synthesis confirmed the absolute configuration of natural this compound acs.orgthieme-connect.com. While this synthesis was a significant achievement, the process involved numerous steps, illustrating the inherent complexity of the target molecule researchgate.net. The efficiency of total synthesis, particularly for complex natural products, remains a key issue, with lengthy linear sequences being difficult to adapt for large-scale production researchgate.netsyr.edu.

Innovations in complex natural product synthesis often involve the development of new catalytic bond-forming strategies, asymmetric transformations, and cascade reactions to efficiently construct complex molecular architectures with high selectivity oup.comijarsct.co.in. Biomimetic synthesis, which draws inspiration from natural biosynthetic pathways, is also explored as an elegant strategy to achieve synthetic efficiency researchgate.netengineering.org.cn.

Detailed research findings from synthetic studies often include information on reaction conditions, yields, and stereoselectivities for individual steps. While specific yield data for every step of the this compound synthesis were not extensively detailed in the provided snippets, the successful completion of the asymmetric total synthesis underscores the development of effective methodologies. The synthesis commenced with a chiral indoline precursor, and key steps included the stereoselective introduction of the prenyl group and the construction of the spiroaminal thieme-connect.com. The final photoisomerization step was crucial for obtaining the natural product with the correct double bond geometry thieme-connect.com.

The challenges encountered in this compound synthesis are representative of those in the broader field of complex indole alkaloid synthesis, which often feature challenging structural elements like congested quaternary centers and complex polycyclic frameworks oup.comsioc-journal.cnrsc.orgresearchgate.net. Overcoming these challenges drives the development of novel synthetic methodologies and strategies oup.comijarsct.co.inpharm.or.jpbioengineer.org.

The development of efficient and scalable synthetic routes for complex natural products like this compound is crucial for further research, including structure-activity relationship studies and the potential development of analogs pharm.or.jp.

Here is a summary of some key synthetic challenges and the innovative strategies employed in the synthesis of this compound and similar complex indole alkaloids:

Synthetic ChallengeInnovative Synthetic StrategyRelevance to this compound Synthesis
Construction of Quaternary StereocentersHighly stereoselective introduction of groups using chiral building blocks or catalysts researchgate.netoup.comStereoselective introduction of the reverse prenyl group using a chiral indoline acs.orgthieme-connect.comwikipedia.org.
Formation of Complex Polycyclic SystemsStepwise cyclizations and controlled functional group transformations researchgate.netthieme-connect.comConstruction of the indoline spiroaminal via stepwise oxidations and cyclizations researchgate.netacs.orgthieme-connect.com.
Control of Double Bond GeometryStereoselective reactions or post-synthesis isomerization researchgate.netPhotoisomerization of the (Z)-dehydrohistidine isomer to the natural (E)-isomer acs.orgthieme-connect.comwikipedia.org.
Overall Synthetic EfficiencyDevelopment of concise routes, cascade reactions, or biomimetic approaches researchgate.netijarsct.co.inengineering.org.cnOngoing challenge; total synthesis involved numerous steps researchgate.net.

These challenges and the innovative solutions developed highlight the dynamic nature of organic synthesis and its importance in accessing complex molecular structures found in nature.

Biological Activities and Pharmacological Investigations of Neoxaline

General Biological Spectrum

Neoxaline exhibits a diverse biological profile, impacting various cellular processes and physiological functions.

Central Nervous System Stimulation

This compound has been reported to stimulate the central nervous system. adipogen.comwikipedia.orgbiolinks.co.jphellobio.com Central nervous system (CNS) stimulants are compounds that increase activity in the brain, leading to increased alertness, attention, and energy levels. drugs.commedicalnewstoday.com They can influence mental and physical processes by affecting neurotransmitter levels. drugs.commedicalnewstoday.com

Antimitotic and Antiproliferative Activities

This compound is recognized as an antimitotic agent. adipogen.comwikipedia.orgbiolinks.co.jphellobio.comwiktionary.org Antimitotic compounds interfere with mitosis, the process of cell division. This activity contributes to its antiproliferative effects, meaning it can inhibit the growth and proliferation of cells. adipogen.comhellobio.comnih.govresearchgate.net Studies have shown that this compound can inhibit cell proliferation in various cell lines. nih.govresearchgate.net For example, in Jurkat cells, both oxaline (B8127276) and this compound were found to inhibit cell proliferation. researchgate.netresearchgate.net

Weak Inhibition of Blood Platelet Aggregation

This compound demonstrates weak inhibitory activity on blood platelet aggregation. adipogen.comwikipedia.orgbiolinks.co.jphellobio.com Platelet aggregation is a crucial process in hemostasis, where platelets clump together to form a plug at the site of injury to stop bleeding. pharmgkb.org Inhibitors of platelet aggregation can affect this process. pharmgkb.orgnih.gov

Cell Cycle Regulation and Cytostatic Effects

A significant aspect of this compound's biological activity is its influence on the cell cycle, leading to cytostatic effects, which means it can inhibit cell growth and division.

Induction of G2/M Phase Cell Cycle Arrest in Eukaryotic Cells (e.g., Jurkat cells)

This compound has been shown to induce cell cycle arrest at the G2/M phase in eukaryotic cells. adipogen.comnih.govresearchgate.netscirp.orguniversiteitleiden.nlmdpi.com The G2/M phase is a critical checkpoint in the cell cycle before the cell enters mitosis (M phase) after DNA replication (S phase) and a growth phase (G2 phase). jmb.or.kr Arrest at this phase prevents cells from dividing.

Studies using Jurkat cells, a human T cell leukemia line, have demonstrated this effect. nih.govresearchgate.netresearchgate.netscirp.org Treatment with this compound leads to an accumulation of cells in the G2/M phase. researchgate.netresearchgate.net The extent of G2/M arrest can be dependent on the concentration of this compound and the duration of exposure. researchgate.netresearchgate.net For instance, in Jurkat cells treated with varying concentrations of this compound for 20 hours, accumulation at the G2/M phase was observed, with maximum effects seen at higher concentrations. researchgate.netresearchgate.net Time-dependent increases in G2/M arrest have also been noted, followed by an increase in sub-G1 cells, indicative of apoptosis. researchgate.net

The following table summarizes representative data on this compound's effect on G2/M arrest in Jurkat cells:

CompoundConcentration (µM)Treatment Time (h)G2/M Arrest (%)Citation
This compound7020Observed researchgate.net
This compound140Indicated timeIncreased time-dependently researchgate.net
This compound20020Maximum effect researchgate.net

Mechanisms of Cell Cycle Perturbation (e.g., M-phase arrest)

Research suggests that this compound, similar to oxaline, can cause M-phase arrest. researchgate.netscirp.org The M phase (mitosis) is the stage where the cell divides its replicated chromosomes. Arrest at this stage can be caused by interference with key components of the mitotic machinery, such as microtubules. researchgate.net While oxaline has been more extensively studied in terms of its mechanism, showing inhibition of tubulin polymerization and disruption of microtubule assembly, this compound is structurally related and exhibits similar cell cycle effects, suggesting potential similarities in their mechanisms of action, particularly concerning M-phase arrest. researchgate.net

Apoptosis Induction in Cell Lines

Research indicates that this compound can induce apoptosis in certain cell lines. Along with oxaline, a related fungal alkaloid, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in Jurkat cells. kitasato-u.ac.jpresearchgate.netbioaustralis.combioaustralis.com Studies on other compounds that inhibit tubulin polymerization have also demonstrated their ability to induce apoptosis in various normal and tumor cell lines. fishersci.ca For instance, certain synthesized compounds with antiproliferative activity against MCF-7, A549, and U87 cells were investigated for their ability to induce apoptosis and cell cycle arrest in MCF-7 cells, with results demonstrating their effectiveness. researchgate.net

Molecular Mechanisms of Action

This compound's biological effects are linked to its interaction with key cellular components involved in cell division, particularly tubulin.

Interaction with Cellular Components (e.g., Tubulin Binding)

This compound and its analogue oxaline have been found to interact with tubulin. kitasato-u.ac.jp Specifically, oxaline has been reported to bind to tubulin at or near the colchicine (B1669291) binding site. kitasato-u.ac.jp Tubulin is a heterodimer composed of alpha and beta subunits, which are the main components of microtubules. conicet.gov.ar Microtubules are filamentous proteins essential for cell structure and division, forming the mitotic spindle in proliferating cells. conicet.gov.arriken.jp The interaction of compounds like oxaline with tubulin can interfere with microtubule function. researchgate.net

Inhibition of Tubulin Polymerization

A key mechanism of action for this compound and related compounds is the inhibition of tubulin polymerization. Oxaline, a closely related fungal alkaloid, has been shown to inhibit the polymerization of microtubule proteins and purified tubulin. kitasato-u.ac.jpresearchgate.net This inhibition disrupts the formation of microtubules, which is crucial for cell division. Compounds that interfere with microtubule function and cause cell cycle arrest at the M phase are considered to have potential as antitumor drugs. researchgate.net

Differentiation from Other Cell Cycle Inhibitors (e.g., Colchicine, Vinblastine, Taxol)

This compound's mechanism of action, particularly its interaction with the colchicine binding site on tubulin, differentiates it from other well-known cell cycle inhibitors that target tubulin. Colchicine is a microtubule inhibitor that disrupts microtubules by binding to tubulin and preventing its polymerization, specifically lodging into the colchicine site of β-tubulin. fishersci.caguidetopharmacology.orgniper.gov.in Vinblastine, a vinca (B1221190) alkaloid, also binds to tubulin, inhibiting the assembly of microtubules and causing M phase-specific cell cycle arrest. wikipedia.orgmims.com Taxol (Paclitaxel), in contrast, stabilizes microtubules, preventing their depolymerization. wikipedia.org While colchicine and oxaline/neoxaline appear to share a similar binding site on tubulin, their specific structural interactions and downstream effects may differ, leading to variations in their biological profiles and potential applications. kitasato-u.ac.jpresearchgate.net

Preclinical Investigations and Potential Research Applications

Preclinical studies have begun to evaluate the effects of this compound and related compounds on various human cancer cell lines.

Evaluation in Human Cancer Cell Lines (e.g., Jurkat, MCF-7, A549, U87)

Table 1: Summary of this compound's Biological Activities and Mechanisms

Activity/MechanismDescriptionRelevant Cell Lines Studied (this compound)
Cell Proliferation InhibitionReduces the rate of cell growth.Jurkat kitasato-u.ac.jpresearchgate.netbioaustralis.combioaustralis.com
Cell Cycle ArrestHalts the progression of the cell cycle.Jurkat (G2/M phase) kitasato-u.ac.jpresearchgate.netbioaustralis.combioaustralis.com
Apoptosis InductionTriggers programmed cell death.Jurkat nih.gov (Inferred by cell cycle arrest and general tubulin inhibitor activity)
Tubulin BindingInteracts with the tubulin protein.At or near colchicine site (via oxaline) kitasato-u.ac.jp
Tubulin Polymerization InhibitionPrevents the assembly of tubulin into microtubules.Yes (via oxaline) kitasato-u.ac.jpresearchgate.net

Note: Data specifically for this compound across all listed cell lines (MCF-7, A549, U87) were not directly found in the provided snippets, but related compound studies suggest potential activity.

Table 2: Differentiation from Other Tubulin-Targeting Agents

CompoundMechanism of Tubulin InteractionEffect on Microtubules
This compoundBinds at/near colchicine siteInhibits polymerization
ColchicineBinds at colchicine siteInhibits polymerization
VinblastineBinds to tubulinInhibits assembly
TaxolBinds to tubulinStabilizes (prevents depolymerization)

Role as a Biochemical and Cytological Probe

Compounds that interfere with microtubule function and induce cell cycle arrest at the M phase are considered valuable biochemical and cytological probes. core.ac.ukresearchgate.net this compound, along with the related fungal alkaloid oxaline, has been identified as active compounds in screening for microbial metabolites with antiproliferative activity and the ability to arrest the cell cycle at the G2/M phase. core.ac.ukresearchgate.net

Research indicates that oxaline, and by extension this compound due to their related structures and observed effects, can disrupt cytoplasmic microtubule assembly. researchgate.netnih.gov Studies have shown that oxaline inhibits the polymerization of microtubule protein and purified tubulin in a dose-dependent manner in vitro. researchgate.netnih.gov Furthermore, oxaline has been found to inhibit the binding of [³H]colchicine to tubulin, suggesting it binds at or near the colchicine binding site, which is crucial for microtubule polymerization. researchgate.netnih.govacs.org This mechanism of action, specifically the inhibition of tubulin polymerization leading to M phase arrest, underscores this compound's potential as a probe for studying microtubule dynamics and cell cycle regulation. researchgate.netnih.gov

Contributions to Drug Discovery Research (e.g., Anti-cancer agents, Cell Proliferation Inhibitors)

This compound has demonstrated antiproliferative activity, inhibiting the growth of cells. core.ac.ukresearchgate.nethellobio.comadipogen.com Investigations into its effects on cell cycle progression have shown that this compound induces cell cycle arrest at the G2/M phase in Jurkat cells, a human T cell leukemia cell line. bioaustralis.comcore.ac.ukresearchgate.netnih.govhellobio.com This arrest in the G2/M phase is a key mechanism by which potential anti-cancer agents exert their effects, preventing uncontrolled cell division.

Studies evaluating the antiproliferative activity of this compound against Jurkat cells have determined its half-maximal inhibitory concentration (IC₅₀). core.ac.uk For this compound, the IC₅₀ was found to be 43.7 μM after 48 hours of treatment. core.ac.uk For comparison, under the same conditions, the related compound oxaline had an IC₅₀ of 8.7 μM, and colchicine, a known microtubule inhibitor, had an IC₅₀ of 6.8 nM. core.ac.uk While oxaline appeared several times more potent than this compound in these specific cell assays, this compound's ability to inhibit cell proliferation and induce G2/M arrest highlights its potential in the context of drug discovery for conditions characterized by excessive cell proliferation, such as cancer. core.ac.ukpharm.or.jpresearchgate.net

The mechanism of action involving the disruption of microtubule function, similar to established anti-cancer agents like colchicine, further supports the relevance of this compound in drug discovery research. researchgate.netnih.govacs.org Natural products, including fungal metabolites like this compound, continue to be a significant source of lead compounds for the development of new therapeutic agents. pharm.or.jpresearchgate.netresearchgate.net The unique structural features of this compound, characterized by an indole (B1671886) alkaloid with a spiroaminal framework, contribute to the interest in exploring its potential pharmacological applications. fluoroprobe.comacs.orgresearchgate.net Research efforts continue to explore the synthesis and modification of this compound and related compounds to identify derivatives with improved potency or selectivity for potential therapeutic use. acs.orgpharm.or.jpresearchgate.net

Data Table: Antiproliferative Activity in Jurkat Cells

CompoundIC₅₀ (μM)Treatment DurationCell Line
This compound43.748 hoursJurkat cells
Oxaline8.748 hoursJurkat cells
Colchicine0.0068 (6.8 nM)48 hoursJurkat cells

Note: Data derived from studies on the antiproliferative activity in Jurkat cells. core.ac.uk

Data Table: Cell Cycle Arrest in Jurkat Cells

CompoundConcentration (μM)Treatment DurationEffect on Cell Cycle
This compound70 - 20020 hoursG2/M arrest
Oxaline7020 hoursG2/M arrest

Note: Data illustrating the induction of G2/M cell cycle arrest in Jurkat cells. core.ac.ukresearchgate.net

Structure Activity Relationship Sar Studies of Neoxaline and Derivatives

Elucidation of Key Structural Features for Biological Activity

Research into Neoxaline's SAR focuses on understanding how different parts of its complex structure contribute to its observed biological effects, such as antimitotic activity. wikipedia.orgfluoroprobe.com The unique spiroaminal framework, the reversed isoprenyl group, and the (E)-dehydrohistidine moiety are considered important components of the this compound structure. unito.it Studies involving the synthesis of this compound and its derivatives have been instrumental in probing the impact of these features on biological activity. wikipedia.orgkitasato-u.ac.jpresearchgate.net

Comparative SAR with Oxaline (B8127276) and Meleagrin (B1676177)

This compound is structurally related to other fungal alkaloids like Oxaline and Meleagrin. wikipedia.orgresearchgate.net These compounds share a similar heterotetracyclic skeleton, often featuring a dihydroindole spiroamide framework. researchgate.netresearchgate.net Comparative SAR studies between this compound, Oxaline, and Meleagrin have revealed differences in their biological potencies. For instance, in studies on Jurkat cells, Oxaline was found to be several times more potent than this compound in inducing G2/M arrest. researchgate.net

CompoundPubChem CIDBiological Activity (Example: G2/M Arrest in Jurkat Cells)Relative Potency (vs. This compound)
This compound6440491Induces G2/M arrest (maximum effect at 200 µM) researchgate.net1x
Oxaline21598365Induces G2/M arrest (maximum effect at 70 µM) researchgate.netSeveral times more potent researchgate.net
Meleagrin23728435Induces G2/M arrest researchgate.netVaried depending on cell line

Meleagrin and oxaline have been shown to exhibit cytotoxic activity, particularly against tumor cells. researchgate.netresearchgate.netnih.gov Meleagrin has also shown moderate cytotoxicity against various cancer cell lines. researchgate.net

Influence of Stereochemistry on Biological Potency

The stereochemistry of a molecule can significantly influence its biological activity. nih.gov While the search results highlight the stereoselective synthesis of this compound, including the introduction of a reverse prenyl group to create a quaternary carbon stereocenter and the photoisomerization of (Z)-Neoxaline to the natural (E)-Neoxaline, specific detailed data directly comparing the biological potency of different stereoisomers of this compound was not extensively available in the provided snippets. wikipedia.org However, the importance of stereochemistry in the biological activity of related compounds has been noted in other contexts. nih.gov The asymmetric total synthesis of this compound has been achieved, which is crucial for studying the impact of specific stereocenters. wikipedia.orgresearchgate.net

Impact of Specific Moieties (e.g., N-OMe group, reversed isoprenyl group, imidazole (B134444) moiety)

The structure of this compound contains several distinct moieties, and their individual contributions to biological activity have been investigated. The molecule features an N-OMe group, a reversed isoprenyl group, and an imidazole moiety as part of the (E)-dehydrohistidine component. wikipedia.orgfishersci.atnih.govmdpi.com

N-OMe group: The specific impact of the N-OMe group on this compound's biological activity is not explicitly detailed in the provided search results. However, modifications to similar functional groups in other compounds are known to affect bioactivity.

Reversed isoprenyl group: The highly stereoselective introduction of the reversed prenyl group is a key step in the synthesis of this compound, highlighting its structural significance. wikipedia.orgresearchgate.net This moiety is a characteristic feature of this compound and related prenylated indole (B1671886) alkaloids. unito.it Its role in the biological activity is likely significant, given its unique placement and the importance of prenylation in the bioactivity of other natural products. unito.it

Imidazole moiety: The imidazole ring is a prevalent scaffold in medicinal chemistry and is found in numerous natural products and pharmaceutical drugs due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comlongdom.orgjournalijcar.orgnih.gov The imidazole moiety in this compound is part of the (E)-dehydrohistidine component. unito.it Substitutions on the imidazole ring in related compounds, such as Meleagrin, have been shown to influence their cytotoxic activity. researchgate.net This suggests that the imidazole moiety plays a role in this compound's bioactivity, and modifications to this part of the molecule could impact its potency or target interactions.

Role of Methylation Patterns in Bioactivity

Methylation patterns can influence the biological activity of compounds by affecting their physical properties, binding interactions, and metabolism. While the search results mention the presence of a methoxy (B1213986) group (N-OMe) in this compound wikipedia.org, detailed information specifically on the role of different methylation patterns across the this compound structure and how they affect its bioactivity was not extensively available in the provided snippets. Comparative studies with Oxaline, which has two methoxy groups nih.gov, and Meleagrin, which has one methoxy group nih.gov, suggest that the number and position of methyl groups could contribute to the observed differences in their biological activities. researchgate.net Further research specifically focusing on the impact of methylation on this compound's SAR would be necessary to fully elucidate this aspect.

Advanced Methodologies and Research Techniques in Neoxaline Studies

Analytical Techniques for Structural Elucidation

Structural elucidation is a fundamental step in natural product research, confirming the arrangement of atoms within a molecule. For Neoxaline, several spectroscopic and diffraction techniques have been employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). While specific, detailed NMR spectral data (like precise chemical shifts, coupling constants, and integration values) for this compound were not extensively detailed in the search results, NMR is a standard technique used in the structural elucidation of complex natural products like alkaloids. The application of ¹H-NMR data has been noted in studies involving compounds structurally related to this compound for determining absolute configuration. researchgate.net

Mass Spectrometry (MS, HRMS, FT-ICR-MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in determining its elemental composition and structural subunits. For this compound, mass spectrometry was instrumental in determining its molecular formula as C₂₃H₂₅N₅O₄ based on elemental analysis and mass spectral data. nih.gov High-resolution mass spectrometry (HRMS), including techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offers exceptionally high mass accuracy and resolving power. unl.edunih.govmdpi.com These capabilities are vital for confirming the molecular formula and analyzing complex fragmentation patterns, which can provide clues about the molecule's substructures. FT-ICR-MS, for instance, offers mass accuracy in the parts per billion range and high resolution, allowing for the differentiation of isobaric and isomeric species and providing high confidence in molecular formula assignments. unl.edunih.gov While specific FT-ICR-MS fragmentation data for this compound were not found, the general principles of MS fragmentation involve the breaking of bonds in the molecular ion to produce characteristic fragment ions, the pattern of which is indicative of the molecule's structure. libretexts.orgmiamioh.edu

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the precise positions of atoms. While direct mention of this compound's crystal structure was not found in the immediate search results, X-ray crystallography is a technique used for the structural confirmation of complex organic molecules, including alkaloids and related heterocyclic compounds. thieme-connect.denovalix.comnih.gov Obtaining suitable crystals of this compound would allow for unambiguous confirmation of its solid-state structure, including bond lengths, angles, and stereochemistry.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orglibretexts.org This technique is particularly useful for studying the conformation and absolute configuration of chiral compounds. For this compound, which possesses chiral centers, CD spectroscopy can provide insights into its stereochemistry in solution. While specific CD spectral data for this compound were not detailed in the search results, CD spectroscopy has been used to determine the absolute configurations of natural products by comparing experimental CD spectra with calculated data. cjnmcpu.com This suggests its potential application in confirming or assigning the absolute stereochemistry of this compound.

Chromatographic Separation and Profiling

Chromatographic techniques are essential for isolating this compound from the fungal culture broth and for analyzing its purity.

Silica (B1680970) Gel Chromatography

Silica gel chromatography is a widely used technique for the separation and purification of organic compounds based on their polarity. It involves a stationary phase of silica gel and a mobile phase (solvent system) that elutes the compounds at different rates. This compound was isolated from the culture broth of Aspergillus japonicus using solvent extraction followed by silica gel chromatography. nih.gov This indicates that silica gel chromatography is an effective method for purifying this compound from the complex mixture of compounds present in fungal extracts. The choice of solvent system is crucial for achieving good separation on a silica gel column, with common systems involving mixtures of polar and non-polar solvents. commonorganicchemistry.com The process typically involves loading the sample onto the silica gel column and eluting with a solvent or gradient of solvents, collecting fractions containing the purified compound. rochester.edumdpi.com

High-Performance Liquid Chromatography (HPLC, Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is a fundamental technique for the analysis, isolation, and purification of this compound from complex biological matrices, such as fungal culture broths core.ac.ukresearchgate.netnih.govuniversiteitleiden.nlcjnmcpu.com. Reversed-phase HPLC separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase phenomenex.comwikipedia.org.

In the study of this compound and related fungal metabolites, reversed-phase HPLC is commonly employed after initial extraction steps. For instance, ethyl acetate (B1210297) extracts of fungal cultures can be subjected to silica gel chromatography followed by purification using reversed-phase HPLC to obtain this compound with high purity (>99%) core.ac.uk. HPLC coupled with mass spectrometry (HPLC-MS) is also a powerful tool for identifying and quantifying this compound and other metabolites within a sample, providing information on their molecular weight and fragmentation patterns nih.gov. A standardized micro-scale extraction procedure has been developed to prepare fungal culture extracts specifically for HPLC analysis, allowing for the determination of chromatographic metabolite profiles researchgate.net. This method involves ultrasonic extraction followed by simple solvent changes and filtration, enabling preparation for HPLC within 60-70 minutes researchgate.net.

In Vitro Cell-Based Assays

In vitro cell-based assays are crucial for evaluating the biological effects of this compound at the cellular level, particularly its impact on cell proliferation and the cell cycle.

Cell proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to measure the effect of this compound on cell viability and growth core.ac.ukresearchgate.netresearchgate.netmdpi.comresearchgate.net. The MTT assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan (B1609692) crystals atcc.orgelabscience.comsigmaaldrich.com. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically atcc.orgelabscience.comsigmaaldrich.com.

Studies utilizing the MTT assay have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including human T cell leukemia Jurkat cells core.ac.ukresearchgate.netresearchgate.netresearchgate.net. The antiproliferative activity is typically dose-dependent core.ac.ukresearchgate.netresearchgate.net. For example, the IC₅₀ value (half-maximal inhibitory concentration) of this compound against Jurkat cells after 48 hours of treatment has been reported to be 43.7 µM core.ac.ukresearchgate.netresearchgate.net.

Cell LineAssay MethodTreatment DurationIC₅₀ (µM)Citation
Jurkat cellsMTT assay48 hours43.7 core.ac.ukresearchgate.netresearchgate.net

Cell cycle analysis, commonly performed using flow cytometry with propidium (B1200493) iodide (PI) staining, is essential for understanding how this compound affects the progression of cells through the different phases of the cell cycle core.ac.ukresearchgate.netresearchgate.netunipd.itnih.govabcam.comcornell.edu. Propidium iodide is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the amount of DNA in a cell unipd.itabcam.comcornell.edu. By staining cells with PI and analyzing them using flow cytometry, researchers can determine the distribution of cells in the G1 (one set of chromosomes), S (DNA replication), and G2/M (two sets of chromosomes, preparing for/undergoing mitosis) phases unipd.itnih.govabcam.comcornell.edu.

Research has shown that this compound induces cell cycle arrest at the G2/M phase in Jurkat cells core.ac.ukresearchgate.netresearchgate.net. This means that cells treated with this compound accumulate in the G2 and M phases, failing to progress into the next cell cycle core.ac.ukresearchgate.netresearchgate.net. This effect is observed in a dose- and time-dependent manner researchgate.net. For instance, treatment with 70 µM or 140 µM this compound for varying time periods leads to an increase in the percentage of cells in the G2/M phase researchgate.net.

Tubulin polymerization assays are used to investigate the effect of compounds like this compound on the formation of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division researchgate.netcytoskeleton.com. These assays typically measure the assembly of purified tubulin protein into microtubules in the presence or absence of the test compound researchgate.netcytoskeleton.com. Polymerization can be monitored by measuring the increase in absorbance at 340 nm or by using fluorescent reporters that are incorporated into microtubules researchgate.netcytoskeleton.com.

While direct detailed data on this compound in tubulin polymerization assays is less prominent in the provided snippets compared to its analog Oxaline (B8127276), studies investigating the mechanism of action of this compound, particularly its induction of G2/M arrest, strongly suggest that it, like Oxaline, exerts its effects by inhibiting tubulin polymerization core.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.net. Oxaline has been shown to inhibit the polymerization of microtubule protein and purified tubulin in a dose-dependent manner in vitro researchgate.netnih.govresearchgate.net. Given the similar biological effects of this compound and Oxaline on the cell cycle, it is highly probable that this compound also targets tubulin assembly.

Binding competition assays are employed to determine if a compound binds to the same site on a target protein as a known ligand perceptive.comnanotempertech.com. In the context of tubulin-targeting agents like this compound, these assays can reveal the binding site of the compound on the tubulin protein researchgate.netnih.gov. This is typically done using radiolabeled known ligands, such as [³H]colchicine or [³H]vinblastine, and measuring the ability of the test compound to compete for binding to tubulin researchgate.netnih.govperceptive.comnanotempertech.com.

Studies using binding competition assays with Oxaline have shown that it inhibits the binding of [³H]colchicine to tubulin but does not affect the binding of [³H]vinblastine researchgate.netnih.govresearchgate.net. This suggests that Oxaline binds to the colchicine (B1669291) binding site on tubulin researchgate.netnih.govresearchgate.net. Due to the structural similarities and shared mechanism of inducing G2/M arrest, it is likely that this compound also interacts with the tubulin at or near the colchicine binding site.

Tubulin Polymerization Assays

Molecular and Genetic Approaches in Biosynthesis Research

Molecular and genetic approaches are vital for understanding the biosynthesis of this compound in fungal species, identifying the genes and enzymes involved in its production, and potentially manipulating these pathways for increased yield or the generation of analogs nih.govnih.govmdpi.comresearchgate.net.

Gene Deletion and Silencing Experiments

Gene deletion and silencing are fundamental techniques used to investigate the function of specific genes within a biosynthetic pathway. By removing or reducing the expression of a gene, researchers can observe the effect on the production of the target metabolite and accumulation of intermediates, thereby inferring the gene's role in the pathway plos.orgnih.govfrontiersin.orgresearchgate.netnih.govplos.orgmdpi.com.

Studies on the roquefortine/meleagrin (B1676177) pathway, which leads to this compound, have utilized gene deletion in Penicillium chrysogenum to assign functions to specific genes within the roq/mel cluster nih.govplos.org. For instance, deletion of the roqO gene, which shows homology to cytochrome P450 monooxygenases, resulted in a significant decrease in this compound production, suggesting its involvement in a late step of the pathway, possibly the conversion of Roquefortine F to this compound nih.govkegg.jp. Comparative metabolite profiling of deletion strains versus the host strain is a key approach in these studies nih.govplos.org.

Gene silencing, often mediated by RNA interference (RNAi), is another powerful tool to reduce gene expression and study gene function researchgate.netnih.govplos.orgmdpi.com. This technique has been successfully applied in fungal research to investigate the role of genes in secondary metabolite biosynthesis researchgate.netplos.org.

Heterologous Expression Systems

Heterologous expression involves introducing a gene or a set of genes from one organism into a different host organism for expression rsc.orgnih.govmdpi.comwikipedia.orghelsinki.fi. This technique is particularly useful for studying fungal BGCs, as it can overcome limitations associated with cultivating the native producer organism or expressing genes that are silent under laboratory conditions rsc.orgnih.govmdpi.com.

By expressing the roq/mel gene cluster, or parts of it, in a heterologous host, researchers can reconstitute the this compound biosynthetic pathway and study the function of individual enzymes in a controlled environment rsc.orgnih.gov. This approach complements gene deletion studies by allowing for the functional characterization of genes in isolation or in specific combinations rsc.orgnih.gov.

Comparative Metabolite Profiling

Comparative metabolite profiling involves analyzing and comparing the complete set of metabolites produced by different strains or under different conditions nih.govnih.govplos.orgthieme-connect.commdpi.comfrontiersin.org. This technique, often employing advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS), is essential for identifying the compounds produced by gene deletion or heterologous expression strains and mapping the steps in a biosynthetic pathway nih.govnih.govplos.orgmdpi.comfrontiersin.org.

High-sensitivity comparative metabolite profiling of Penicillium chrysogenum host and deletion strains has been instrumental in identifying novel metabolites and reassigning gene functions in the roquefortine/meleagrin pathway, revealing its branched nature and the position of this compound as an end product nih.govnih.gov. This approach allows for the detection and quantification of subtle changes in metabolite production resulting from genetic modifications nih.govplos.orgmdpi.comfrontiersin.org.

An example of data that might be obtained from comparative metabolite profiling is shown in the hypothetical table below, illustrating relative metabolite levels in a wild-type strain and a gene deletion mutant involved in this compound biosynthesis.

MetaboliteWild Type (Relative Abundance)ΔroqO (Relative Abundance)
Roquefortine CHighHigh
Glandicoline AMediumMedium
Glandicoline BLowLow
Roquefortine FLowHigh
This compoundHighVery Low

Note: This is a hypothetical table illustrating the type of data obtained from comparative metabolite profiling in biosynthetic studies.

Computational and Modeling Studies

Computational approaches provide valuable insights into the structure, properties, and interactions of this compound and the enzymes involved in its biosynthesis.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules researchgate.netrsc.orgpreprints.org. These calculations can provide detailed information about reaction mechanisms, energy barriers, and molecular stability, which are relevant for understanding the enzymatic reactions in the this compound biosynthetic pathway researchgate.netrsc.orgpreprints.org. Quantum chemical calculations have been applied in studies involving compounds related to this compound, for instance, to understand the effects of structural variations on product yield in synthetic reactions researchgate.netpreprints.org. They have also been used in the structural elucidation of related natural products rsc.org.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interactions between molecules, such as an enzyme and its substrate or a small molecule and a protein target researchgate.netsemanticscholar.orgnih.govresearchgate.netmdpi.commdpi.comunimi.itnih.govmdpi.com.

Molecular docking predicts the preferred binding orientation of a ligand to a receptor, providing insights into potential interactions and binding affinities semanticscholar.orgnih.govresearchgate.netmdpi.commdpi.com. This can be applied to study the interaction of pathway intermediates with biosynthetic enzymes or the potential interaction of this compound with biological targets semanticscholar.orgnih.govresearchgate.netmdpi.commdpi.com.

Molecular dynamics simulations extend docking studies by simulating the movement of atoms and molecules over time, providing a dynamic view of molecular interactions and conformational changes researchgate.netunimi.itnih.govmdpi.comnih.gov. MD simulations can be used to study the stability of enzyme-substrate complexes, the dynamics of the biosynthetic enzymes, or the behavior of this compound in different environments researchgate.netunimi.itnih.govmdpi.comnih.gov. While general applications of MD simulations are widely reported, specific studies focusing on this compound were less prevalent in the immediate search results, though the technique is relevant for understanding molecular behavior researchgate.netunimi.itnih.govmdpi.comnih.gov.

Future Perspectives and Unaddressed Research Avenues

Deepening Understanding of Molecular Targets and Pathways

While some studies have indicated that neoxaline can inhibit cell proliferation and induce cell cycle arrest, particularly at the G2/M phase, the precise molecular targets and intricate signaling pathways involved are not yet fully understood. researchgate.netresearchgate.net Research suggests that oxaline (B8127276), a related compound, may interact with microtubule polymerization, leading to M phase arrest, and this compound's similar effects imply potential interactions with the cellular cytoskeleton or regulatory proteins involved in cell division. researchgate.net Further studies are needed to identify the specific proteins or enzymes that this compound directly interacts with and to map the downstream effects of these interactions within cellular pathways. This could involve advanced techniques such as affinity chromatography, pull-down assays, and comprehensive phosphoproteomic or transcriptomic analyses to reveal the full spectrum of cellular responses to this compound exposure. mdpi.comelsevier.com Understanding these molecular mechanisms at a deeper level is crucial for defining this compound's pharmacological profile and potential therapeutic applications.

Exploration of Novel Biological Activities and Therapeutic Potential

This compound has demonstrated antiproliferative activity and effects on the cell cycle in certain cancer cell lines. researchgate.netresearchgate.net However, the full range of its biological activities may extend beyond these observations. Given its structural complexity and origin from diverse fungal sources, this compound could possess other properties such as antimicrobial, anti-inflammatory, or neuroactive effects, which have been observed in related natural products. nih.govresearchgate.netmdpi.com Future research should explore these possibilities through broad-spectrum biological screening assays. mdpi.com Identifying novel activities could uncover new therapeutic applications for this compound or its derivatives in areas such as infectious diseases, inflammatory disorders, or neurological conditions. nih.govfrontiersin.org Detailed in vitro and in vivo studies are necessary to validate any newly discovered activities and to assess the therapeutic potential in relevant disease models.

Development of Advanced Synthetic Strategies for Analogs with Enhanced Bioactivity

The complex chemical structure of this compound presents challenges for large-scale synthesis. mdpi.com While asymmetric total synthesis has been achieved, it often involves numerous steps and can result in relatively low yields, limiting the accessibility of this compound and its analogs for extensive biological evaluation. mdpi.comresearchgate.netnih.gov Developing more efficient and scalable synthetic strategies is crucial for advancing research in this field. pharm.or.jpnih.goveurekaselect.com This includes exploring novel synthetic routes, utilizing biocatalysis or organocatalysis, and employing flow chemistry techniques to improve reaction efficiency and yield. Furthermore, the rational design and synthesis of this compound analogs with modified structures could lead to compounds with enhanced potency, improved selectivity, or altered pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies, guided by the understanding of molecular targets, would be invaluable in designing these analogs. pharm.or.jp High-throughput synthesis and screening methods could then be employed to identify promising candidates for further development.

Biotechnological Approaches for Optimized Production and Diversification

This compound is naturally produced by certain fungal species. nih.govnih.gov Optimizing the fermentation processes of these producing organisms offers a promising avenue for increasing this compound yield and potentially producing structural analogs through biosynthetic manipulation. mdpi.commdpi.com Research in this area could focus on optimizing culture conditions, media composition, and fermentation parameters to enhance this compound production. mdpi.com Furthermore, genetic engineering of the producing fungi could be employed to improve the efficiency of the biosynthetic pathway or to introduce modifications that lead to the production of novel this compound derivatives. nih.govscilit.commdpi.com Genomic mining of fungal strains known to produce related alkaloids can help identify the gene clusters responsible for this compound biosynthesis, providing targets for genetic manipulation. nih.govfrontiersin.orgplos.org Biotechnological approaches also offer the potential for sustainable and environmentally friendly production compared to complex chemical synthesis. biorxiv.org Exploring these biotechnological avenues is essential for ensuring a consistent and scalable supply of this compound and its potential analogs for future research and development.

Q & A

Q. What ethical guidelines govern in vivo studies of this compound’s therapeutic potential?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and blinding protocols . Obtain institutional ethics approvals and disclose conflicts of interest. For ecotoxicology assays, adhere to OECD guidelines for environmental risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.